molecular formula C16H15NO B3754535 1-(5,7-Dihydrobenzo[d][2]benzazepin-6-yl)ethanone

1-(5,7-Dihydrobenzo[d][2]benzazepin-6-yl)ethanone

Cat. No.: B3754535
M. Wt: 237.30 g/mol
InChI Key: MBGHUVMNSLRHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5,7-Dihydrobenzodbenzazepin-6-yl)ethanone is a chemical compound that belongs to the class of benzazepines. This compound is characterized by its unique structure, which includes a fused benzene and azepine ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-(5,7-Dihydrobenzodbenzazepin-6-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the benzazepine core. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(5,7-Dihydrobenzodbenzazepin-6-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5,7-Dihydrobenzod

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Research has explored its potential biological activities, including its interaction with biological targets.

    Medicine: The compound is investigated for its potential therapeutic properties, such as its role in drug development.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 1-(5,7-Dihydrobenzodbenzazepin-6-yl)ethanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved in its mechanism of action are studied to understand how the compound influences biological processes.

Comparison with Similar Compounds

1-(5,7-Dihydrobenzodbenzazepin-6-yl)ethanone can be compared with other similar compounds, such as:

  • 1-(5,6-Dihydrobenzobbenzazepin-11-yl)ethanone : This compound is an analogue with a slightly different structure but similar chemical properties.
  • 6,7-Dihydro-5H-dibenzo[d,f][1,3]diazepin-6-one : Another related compound with a different ring system but comparable reactivity.

The uniqueness of 1-(5,7-Dihydrobenzodbenzazepin-6-yl)ethanone lies in its specific structure and the resulting chemical and biological properties.

Properties

IUPAC Name

1-(5,7-dihydrobenzo[d][2]benzazepin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-12(18)17-10-13-6-2-4-8-15(13)16-9-5-3-7-14(16)11-17/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGHUVMNSLRHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2=CC=CC=C2C3=CC=CC=C3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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